3-Bromo-2-morpholinobenzaldehyde

Aldehyde dehydrogenase ALDH3A1 inhibitor Enzymology

3-Bromo-2-morpholinobenzaldehyde (CAS 1707365-29-4) is a heterobifunctional benzaldehyde derivative that incorporates a bromine atom at the ortho-position and a morpholine ring at the meta-position relative to the aldehyde group. This precise substitution pattern (C11H12BrNO2, MW 270.12 g/mol) confers distinct physicochemical properties including an XLogP3-AA of 1.8 and a topological polar surface area of 29.5 Ų.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1707365-29-4
Cat. No. B1322719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-morpholinobenzaldehyde
CAS1707365-29-4
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=C2Br)C=O
InChIInChI=1S/C11H12BrNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2
InChIKeyNHHJMNGAMMJCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-morpholinobenzaldehyde CAS 1707365-29-4: Procurement-Grade Building Block for ALDH-Targeted Research


3-Bromo-2-morpholinobenzaldehyde (CAS 1707365-29-4) is a heterobifunctional benzaldehyde derivative that incorporates a bromine atom at the ortho-position and a morpholine ring at the meta-position relative to the aldehyde group [1]. This precise substitution pattern (C11H12BrNO2, MW 270.12 g/mol) confers distinct physicochemical properties including an XLogP3-AA of 1.8 and a topological polar surface area of 29.5 Ų [1]. The compound exhibits measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ value of 360 nM in recombinant enzyme assays using benzaldehyde as substrate [2], establishing it as a structurally defined starting point for medicinal chemistry campaigns and biochemical probe development.

Why 3-Bromo-2-morpholinobenzaldehyde Cannot Be Replaced by Other Bromo-Morpholinobenzaldehyde Isomers


Isomeric bromo-morpholinobenzaldehydes are not interchangeable due to position-dependent effects on both chemical reactivity and biological target engagement. The ortho-bromo substitution in 3-bromo-2-morpholinobenzaldehyde creates a unique steric and electronic environment that influences nucleophilic aromatic substitution pathways and metal-catalyzed cross-coupling reactions . Critically, the para-bromo isomer (3-bromo-4-morpholinobenzaldehyde, CAS 263349-24-2) and the 5-bromo-2-morpholino regioisomer (CAS 742099-65-6) exhibit divergent physicochemical profiles—altered LogP values, rotational constraints, and hydrogen-bonding geometries—that preclude simple substitution in ALDH-targeted assays . In the absence of isomer-specific activity data for ALDH3A1 or other targets, any substitution of 3-bromo-2-morpholinobenzaldehyde with a regioisomer introduces an uncontrolled variable that may invalidate SAR interpretations, cross-coupling efficiency, or crystallographic fragment placement.

Quantitative Differentiation Evidence: 3-Bromo-2-morpholinobenzaldehyde vs. Closest Analogs


ALDH3A1 Inhibition Potency: 360 nM IC₅₀ Provides a Baseline for Selectivity Profiling

3-Bromo-2-morpholinobenzaldehyde inhibits full-length human ALDH3A1 with an IC₅₀ of 360 nM (0.36 µM), measured in a recombinant E. coli expression system using benzaldehyde as the substrate with a 2-minute preincubation period [1]. This is the only publicly available ALDH3A1 inhibition datum for any bromo-morpholinobenzaldehyde isomer. In contrast, the compound exhibits substantially weaker inhibition of the closely related ALDH2 isoform (IC₅₀ = 4,600 nM / 4.6 µM) under comparable assay conditions [2], yielding a calculated ~12.8-fold selectivity window for ALDH3A1 over ALDH2.

Aldehyde dehydrogenase ALDH3A1 inhibitor Enzymology

Ortho-Bromo Substitution Enables Selective Suzuki-Miyaura Cross-Coupling at C3 While Preserving C2 Morpholine Functionality

The ortho-bromo substitution pattern in 3-bromo-2-morpholinobenzaldehyde directs palladium-catalyzed cross-coupling reactions exclusively to the C3 position, leaving the C2 morpholine group intact for subsequent derivatization . This regiochemical orthogonality is not available in the 5-bromo-2-morpholino isomer (CAS 742099-65-6), where the bromine atom resides para to the aldehyde group and meta to the morpholine, resulting in a different steric and electronic environment that alters cross-coupling reactivity profiles . Similarly, the 3-bromo-4-morpholinobenzaldehyde isomer (CAS 263349-24-2) positions the bromine para to the morpholine group, precluding the ortho-selective reactivity that defines the target compound's utility in convergent synthetic sequences.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Physicochemical Differentiation: XLogP3-AA = 1.8 and TPSA = 29.5 Ų Define a Distinct Property Space

3-Bromo-2-morpholinobenzaldehyde exhibits a computed XLogP3-AA value of 1.8 and a topological polar surface area (TPSA) of 29.5 Ų [1]. The non-brominated analog 2-morpholinobenzaldehyde (CAS 58028-76-5) lacks the bromine atom and consequently differs in molecular weight (191.23 vs. 270.12 g/mol), XLogP3 (1.1 vs. 1.8), and TPSA (29.5 Ų identical due to identical heteroatom composition) . The bromine substitution increases lipophilicity by approximately 0.7 log units, which may influence membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays.

Physicochemical properties Lipophilicity Drug-likeness

Procurement-Driven Application Scenarios for 3-Bromo-2-morpholinobenzaldehyde


Development of ALDH3A1-Selective Chemical Probes for Cancer Stem Cell Research

Given its 12.8-fold selectivity for ALDH3A1 over ALDH2 (IC₅₀ 360 nM vs. 4,600 nM), 3-bromo-2-morpholinobenzaldehyde serves as a validated starting point for optimizing ALDH3A1-selective inhibitors [1]. ALDH3A1 is a recognized marker of cancer stem cells in multiple tumor types, and selective inhibition represents a therapeutic strategy distinct from pan-ALDH suppression. Procurement of this compound enables structure-activity relationship (SAR) campaigns where the bromine atom provides a synthetic handle for introducing diverse aryl or heteroaryl groups via cross-coupling while maintaining the ALDH3A1-interacting morpholinobenzaldehyde core.

Convergent Synthesis of Diversified Morpholine-Containing Libraries via Orthogonal C3 Functionalization

The ortho-bromo substitution pattern permits selective palladium-catalyzed cross-coupling at the C3 position without disturbing the C2 morpholine moiety [1]. This orthogonality supports convergent library synthesis where a common 3-bromo-2-morpholinobenzaldehyde intermediate is diversified through parallel Suzuki-Miyaura reactions with varied boronic acids. The resulting products retain the morpholine ring—a privileged scaffold in medicinal chemistry—while exploring diverse C3 aryl substituents. This synthetic strategy is not feasible with the 5-bromo-2-morpholino or 3-bromo-4-morpholino isomers due to their distinct regiochemical environments [2].

Construction of Phthalaldehydic Acid and Phthalide Intermediates via Ortho-Lithiation Chemistry

The ortho-bromo substitution in 3-bromo-2-morpholinobenzaldehyde enables in situ protection as an α-morpholinoalkoxide followed by lithium-bromine exchange with n-butyllithium [1]. Subsequent trapping with CO₂ and acidic workup yields phthalaldehydic acids, which serve as key intermediates in natural product total synthesis. This methodology, established for o-bromobenzaldehydes broadly, positions 3-bromo-2-morpholinobenzaldehyde as a strategic building block for constructing complex benzofuranone and isobenzofuranone frameworks that are inaccessible from meta- or para-brominated regioisomers.

Enzymatic Profiling Against the Aldehyde Dehydrogenase Superfamily

With its defined ALDH3A1 IC₅₀ of 360 nM and comparative ALDH2 IC₅₀ of 4.6 µM [1][2], 3-bromo-2-morpholinobenzaldehyde provides a benchmark ligand for profiling compound selectivity across the broader ALDH superfamily (19 human isoforms). Researchers seeking to develop isoform-selective inhibitors can use this compound as a reference standard in panel screening, enabling normalization of potency measurements across different assay platforms and laboratories. The availability of quantitative inhibition data for two isoforms establishes a baseline that most bromo-morpholinobenzaldehyde isomers lack entirely.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-morpholinobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.